

An In-depth Technical Guide to Sodium 6-hydroxynaphthalene-2-sulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B3419826

[Get Quote](#)

Introduction

Sodium 6-hydroxynaphthalene-2-sulfonate, widely known in the chemical industry as Schaeffer's salt, is an aromatic organic compound with significant industrial and research applications.^{[1][2]} Structurally, it is a sodium salt of 6-hydroxy-2-naphthalenesulfonic acid, featuring a naphthalene core functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group.^[3] This unique substitution pattern imparts valuable chemical properties, making it a cornerstone intermediate in the synthesis of a wide array of dyes and pigments.^{[3][4][5]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

A clear understanding of a compound's identity is fundamental to its application. **Sodium 6-hydroxynaphthalene-2-sulfonate** is registered under CAS Number 135-76-2.^{[1][6]} It is also referred to by several synonyms, including Schaeffer's salt, Sodium 2-naphthol-6-sulfonate, and 6-Hydroxy-2-naphthalenesulfonic acid sodium salt.^{[2][6][7]}

Identifier	Value	Source
CAS Number	135-76-2	[1] [6]
Molecular Formula	C ₁₀ H ₇ NaO ₄ S	[2] [6]
Molecular Weight	246.21 g/mol (anhydrous)	[2] [3]
EINECS Number	205-218-1	[2] [3]
InChI Key	HCUZOWXNUINXQH-UHFFFAOYSA-N	[7]

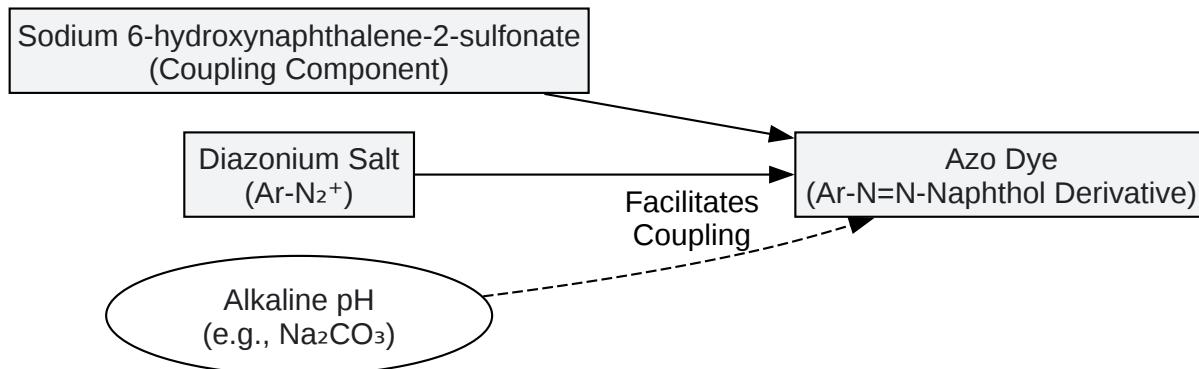
The molecule's structure, consisting of a rigid naphthalene backbone with both a hydrogen-bond-donating hydroxyl group and a highly polar, water-solubilizing sulfonate group, dictates its chemical behavior.[\[3\]](#)[\[7\]](#)

Caption: Chemical structure of **Sodium 6-hydroxynaphthalene-2-sulfonate**.

Physicochemical Properties

The physical and chemical properties of Schaeffer's salt are summarized below. These properties are critical for its handling, storage, and application in various chemical processes.

Property	Value	Significance & Remarks	Source
Appearance	White to off-white or light-yellow solid, powder, or crystalline granules.	The color can indicate purity. Off-white or yellow tints may suggest the presence of oxidation products or other impurities.	[3][7][8]
Melting Point	>300 °C (decomposes)	The high melting point is characteristic of ionic organic salts and indicates high thermal stability under normal processing conditions.	[1][2][9]
Solubility	Soluble in water. Sparingly soluble in cold water (1.7 g/100 mL), but highly soluble in hot water (30 g/100 mL at 80 °C). Slightly soluble in DMSO and methanol.	The sulfonate group confers significant water solubility, which is essential for its use in aqueous reaction media, particularly in dye synthesis. The temperature-dependent solubility can be exploited for purification by recrystallization.	[1][4][9]
Stability	Stable under normal atmospheric and recommended storage conditions. May be light-sensitive.	Should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation.	[2][3]
pKa	Not explicitly found, but the sulfonic acid group is strongly acidic ($pKa < 1$), while	In aqueous solution, the sulfonate group is fully deprotonated, while the hydroxyl	[10]

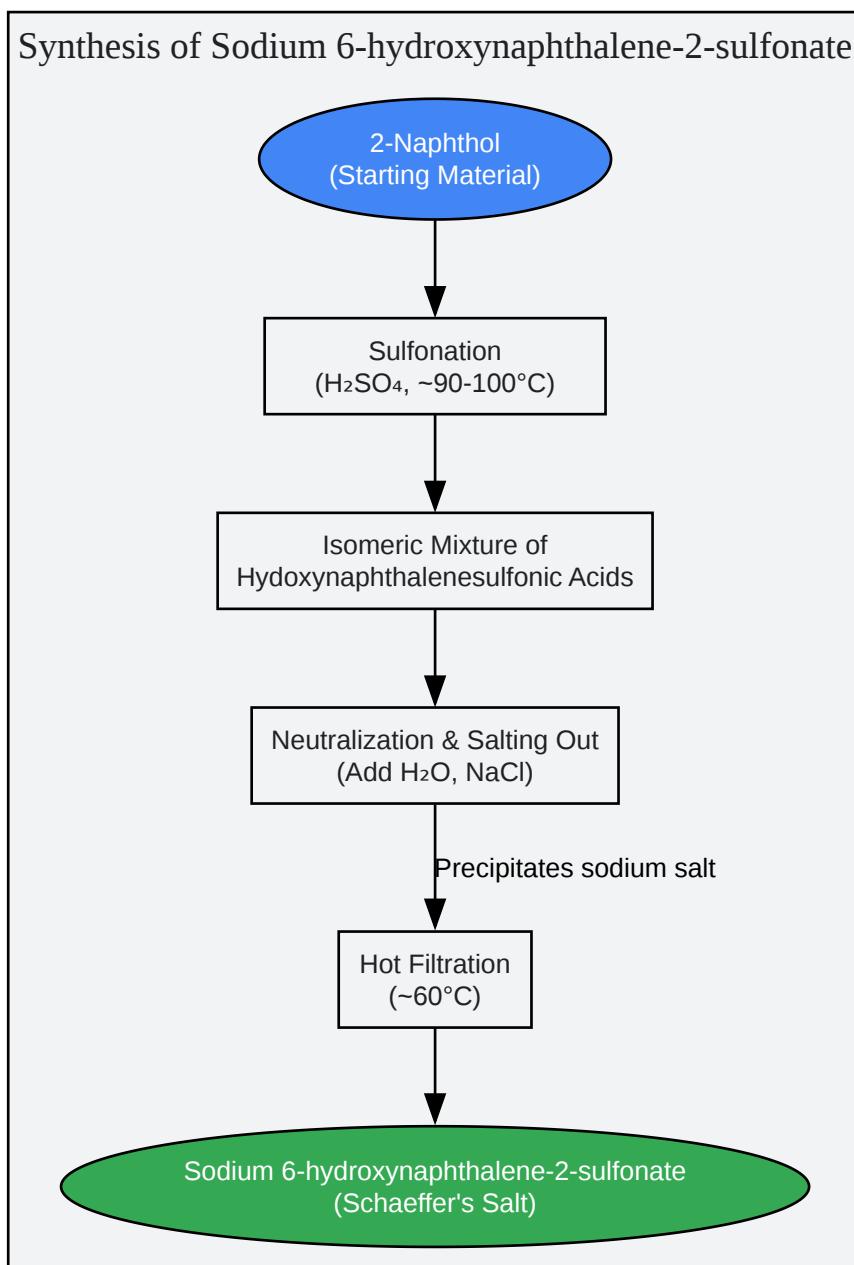

the hydroxyl group is weakly acidic ($pK_a \sim 10$). group's protonation state is pH-dependent. This is crucial for directing electrophilic substitution reactions.

Reactivity and Synthesis

Key Reactions: The Foundation of Azo Dyes

The primary utility of **Sodium 6-hydroxynaphthalene-2-sulfonate** lies in its role as a "coupling component" in azo coupling reactions.^{[1][2][3]} The electron-donating hydroxyl group strongly activates the naphthalene ring towards electrophilic attack by a diazonium salt ($Ar-N_2^+$). The reaction occurs regioselectively at the 1-position (ortho to the hydroxyl group), which is the most activated site.^[9]

This reaction is the basis for producing a vast number of commercial azo dyes, including food colorants like FD&C Red No. 40 (Allura Red AC).^{[1][2]}



[Click to download full resolution via product page](#)

Caption: General workflow of an azo coupling reaction involving Schaeffer's salt.

Synthesis Pathway

Industrially, Schaeffer's salt is produced via the sulfonation of 2-naphthol.[3][9] The process involves reacting 2-naphthol with sulfuric acid. The regioselectivity of the sulfonation is temperature-dependent; controlling the reaction conditions is key to maximizing the yield of the desired 6-sulfonated isomer over other potential isomers.[9]

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the industrial synthesis of Schaeffer's salt.

Experimental Protocol: Synthesis of Schaeffer's Salt

This protocol is a generalized representation based on established industrial chemistry principles.^[9]

Objective: To synthesize **Sodium 6-hydroxynaphthalene-2-sulfonate** from 2-naphthol.

Materials:

- 2-Naphthol
- Concentrated Sulfuric Acid (98%)
- Sodium Sulfate (anhydrous)
- Sodium Chloride (NaCl)
- Deionized Water
- Reaction vessel with overhead stirrer and temperature control
- Filtration apparatus (e.g., Büchner funnel)

Methodology:

- Reaction Setup: In a suitable reaction vessel, carefully add concentrated sulfuric acid and anhydrous sodium sulfate. The sodium sulfate helps to control the activity of the sulfuric acid.
- Addition of 2-Naphthol: While stirring, slowly add 2-naphthol to the acid mixture. The addition should be portion-wise to manage the exothermic nature of the reaction.
- Sulfonation: Heat the reaction mixture to approximately 90-100 °C and maintain this temperature for several hours (e.g., 12 hours) with continuous stirring.^[9] This step drives the electrophilic aromatic substitution to form the sulfonic acid derivative.
- Quenching and Precipitation: After the reaction is complete, cool the mixture slightly and then carefully pour it into a larger volume of water. This "quenching" step stops the reaction and dissolves the product.

- Salting Out: Add sodium chloride (NaCl) to the aqueous solution. The high concentration of sodium ions reduces the solubility of the sodium sulfonate salt, causing it to precipitate out of the solution. This is known as the "salting out" effect.
- Isolation: Heat the slurry to approximately 60 °C and filter the precipitate while hot.[9] This temperature is chosen to keep undesired, more soluble isomers in the solution, thereby purifying the target compound.
- Drying: Wash the filter cake with a saturated NaCl solution to remove residual acid and impurities, then dry the solid product to obtain **Sodium 6-hydroxynaphthalene-2-sulfonate**.

Applications in Research and Development

While its primary role is as a dye intermediate, the chemical properties of Schaeffer's salt and related sulfonate compounds are relevant to other fields.

- Dye & Pigment Synthesis: It is a crucial precursor for numerous azo dyes and pigments used in textiles, food, drugs, and cosmetics.[1][2][4][5] Its specific structure determines the final color and properties of the dye.
- Chemical Synthesis: It serves as a starting material for more complex substituted naphthalene derivatives through reactions involving its hydroxyl or sulfonate groups.[3][9]
- Relevance to Drug Development: Although not a therapeutic agent itself, the study of sulfonate salts is highly relevant in drug development.[11] Sulfonic acids are often used to form salts of basic drug molecules, which can significantly improve properties like solubility, stability, and bioavailability.[11] The well-understood chemistry of compounds like Schaeffer's salt provides foundational knowledge for medicinal chemists working with sulfonate-containing active pharmaceutical ingredients (APIs). However, care must be taken, as the potential for formation of genotoxic sulfonate esters from sulfonic acid salts is a regulatory concern.[11]

Safety and Handling

As with any chemical, proper handling of **Sodium 6-hydroxynaphthalene-2-sulfonate** is essential.

- GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]
- Precautionary Measures:
 - Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (e.g., N95). [14][15]
 - Storage: Store in a tightly closed container in a dry, cool, and dark place.[2][14] Keep away from incompatible materials such as strong oxidizing agents.[15]
 - First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.[12][13]

Conclusion

Sodium 6-hydroxynaphthalene-2-sulfonate is a compound of significant industrial importance, primarily due to its role as a versatile coupling component in the synthesis of azo dyes. Its chemical properties, dictated by the interplay between the naphthalene core and its hydroxyl and sulfonate functional groups, provide a rich platform for chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its safe and effective use in both industrial manufacturing and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 [chemicalbook.com]
- 2. Sodium 6-hydroxynaphthalene-2-sulfonate Two Chongqing Chemdad Co. , Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]
- 4. 6-Hydroxynaphthalene-2-sulfonic Acid at Best Prices - High Purity Dye Intermediate [himalayachemicals.com]
- 5. Sodium 6-hydroxynaphthalene-2-sulfonate [myskinrecipes.com]
- 6. scbt.com [scbt.com]
- 7. CAS 135-76-2: Sodium 6-hydroxy-2-naphthalenesulfonate [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]
- 10. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 135-76-2 Name: Sodium 6-hydroxynaphthalene-2-sulphonate [xixisys.com]
- 15. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium 6-hydroxynaphthalene-2-sulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419826#sodium-6-hydroxynaphthalene-2-sulfonate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com